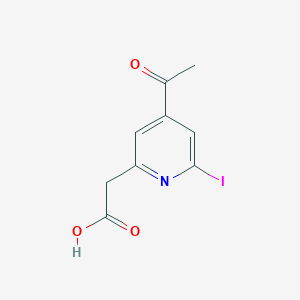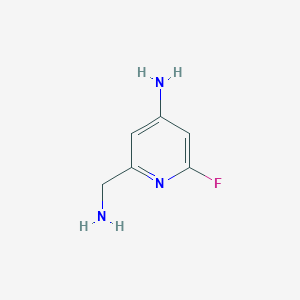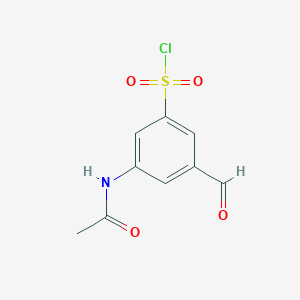![molecular formula C13H11N3OS B14844846 2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL](/img/structure/B14844846.png)
2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL is a heterocyclic compound that features a pyrrolo[2,3-D]pyrimidine core with a benzylthio substituent at the 2-position and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL typically involves the following steps:
Formation of the Pyrrolo[2,3-D]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors. For example, starting from a 2-aminopyrimidine derivative, cyclization with a suitable reagent can form the pyrrolo[2,3-D]pyrimidine core.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions. A common method involves reacting the pyrrolo[2,3-D]pyrimidine core with benzylthiol in the presence of a base.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through oxidation reactions. For instance, using an oxidizing agent like m-chloroperbenzoic acid can introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the benzylthio group.
Reduced Pyrimidine Derivatives: Formed from the reduction of the pyrimidine ring.
Substituted Derivatives: Formed from substitution reactions at the hydroxyl group.
Scientific Research Applications
2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent. Its unique structure allows it to interact with various molecular targets involved in cancer cell proliferation.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL involves its interaction with specific molecular targets. It is known to inhibit certain enzymes involved in cellular proliferation, such as tyrosine kinases. By binding to these enzymes, the compound can disrupt signaling pathways that promote cancer cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylthio)-3-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-OL
- 2-(Benzylthio)-3-ethyl-5,6,7,8-tetrahydro(1)benzothieno(2,3-D)pyrimidin-4(3H)-one
Uniqueness
2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL is unique due to its specific substitution pattern and the presence of both a benzylthio group and a hydroxyl group. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H11N3OS |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
2-benzylsulfanyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H11N3OS/c17-12-10-6-7-14-11(10)15-13(16-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15,16,17) |
InChI Key |
FUMBVWQLYALZAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C=CN3)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Amino-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14844766.png)
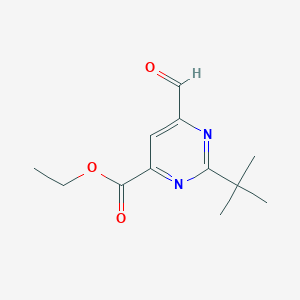
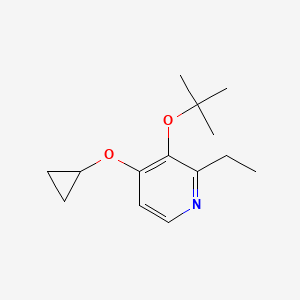
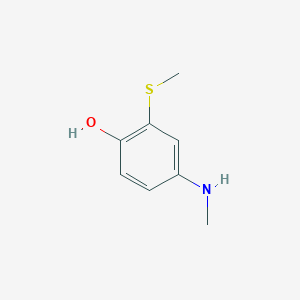
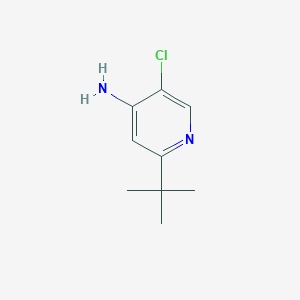

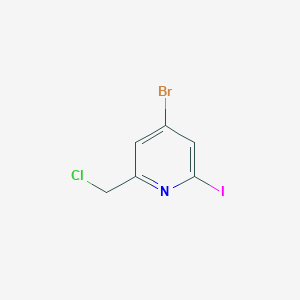
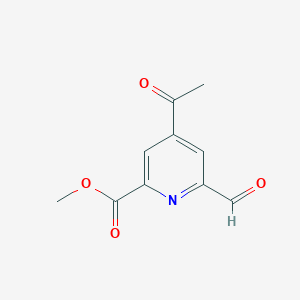
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14844808.png)
